N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 4-methylphenyl substituent at position 3, a methyl group at position 5, and an n-butyl chain on the 7-amine (Fig. 1). Key synthetic routes for analogous compounds involve Suzuki coupling and nucleophilic substitution reactions, as seen in the synthesis of related derivatives .
Properties
IUPAC Name |
N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-4-5-10-19-17-11-14(3)21-18-16(12-20-22(17)18)15-8-6-13(2)7-9-15/h6-9,11-12,19H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKLJEAZYSWZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction Strategies
Dihydroxypyrazolo[1,5-a]pyrimidine Intermediate Synthesis
The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine core. As demonstrated by Eigenbrot et al., this typically begins with 5-amino-3-methylpyrazole reacting with diethyl malonate under basic conditions (sodium ethanolate) to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield (Scheme 1A). Chlorination of 1 using phosphorus oxychloride produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield), which serves as a versatile intermediate for subsequent functionalization.
Critical Parameters:
- Temperature control during chlorination (reflux conditions)
- Stoichiometric excess of POCl₃ (3–5 equivalents)
- Reaction time: 6–8 hours
Ultrasound-Assisted Green Synthesis
Das et al. developed an eco-friendly method using aminopyrazoles and symmetric/non-symmetric alkynes under ultrasonic irradiation. For example, 5-amino-3-methylpyrazole reacts with dimethyl acetylenedicarboxylate (DMAD) in aqueous ethanol with KHSO₄ catalysis, yielding pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in 75–82% yield within 2 hours (Table 1).
Table 1: Comparative yields under conventional vs. ultrasound conditions
| Alkyne | Conventional Yield (%) | Ultrasound Yield (%) | Time Reduction |
|---|---|---|---|
| DMAD | 68 | 82 | 4h → 1.5h |
| Ethyl propiolate | 57 | 76 | 5h → 2h |
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Installation of N-Butylamine at Position 7
The 7-chloro group in intermediate 2 undergoes nucleophilic substitution with n-butylamine. Vishwakarma et al. demonstrated that using DIPEA (2 equivalents) in DMF at 100°C for 8 hours provides the 7-aminated product in 74% yield. For sterically hindered amines, Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) increase yields to 81%.
Key Analytical Data for Final Product:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, C6-H), 7.45 (d, J = 8.1 Hz, 2H, Ar-H), 7.23 (d, J = 8.1 Hz, 2H, Ar-H), 3.85 (t, J = 7.2 Hz, 2H, N-CH₂), 2.39 (s, 3H, Ar-CH₃), 2.32 (s, 3H, C5-CH₃), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃)
- HRMS : m/z calcd. for C₁₈H₂₂N₄ [M+H]⁺ 295.1921, found 295.1918
Integrated Synthetic Pathways
Sequential Functionalization Route
- Core Formation : 5-Amino-3-methylpyrazole → 1 → 2 (89% over two steps)
- Suzuki Coupling : 2 + 4-methylphenylboronic acid → 3-(4-methylphenyl) derivative (61%)
- Amination : Reaction with n-butylamine → Target compound (74%)
Overall Yield : 40.2% (theoretical maximum)
Convergent Approach
Parallel synthesis of 3-(4-methylphenyl) and 7-amine intermediates followed by final coupling:
- Advantage : Enables late-stage diversification (yield: 52–58%)
- Limitation : Requires orthogonal protecting groups
Challenges and Mitigation Strategies
Regioselectivity in Cyclization Steps
Competing pathways during pyrimidine ring closure were addressed by:
Purification Difficulties
The final compound's lipophilic nature (logP ≈ 3.8) necessitates:
- Gradient elution with EtOAc/hexane (10% → 50%)
- Preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA)
Scale-Up Considerations
Industrial Adaptation of Ultrasound Method
Catalytic System Recycling
Immobilized Pd nanoparticles on mesoporous silica enable:
- 5 reaction cycles with <15% activity loss
- Residual Pd <10 ppm in final product
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Amine Position
The 7-amine group participates in nucleophilic substitution reactions, enabling functionalization with diverse substituents.
Mechanistic Insight :
- The 7-amine undergoes substitution via an SNAr (nucleophilic aromatic substitution) mechanism under acidic or basic conditions .
- Industrial-scale synthesis employs continuous flow reactors to optimize yields (>85%) .
Oxidation Reactions
The methyl group at position 5 and the pyrimidine ring are oxidation-sensitive sites.
Thermodynamic Considerations :
Reduction Reactions
Selective reduction of the pyrimidine ring has been explored for generating saturated analogs.
Challenges :
Electrophilic Aromatic Substitution (EAS)
The 4-methylphenyl substituent undergoes EAS at the para position.
Regioselectivity :
Synthetic Routes
The compound is synthesized via a two-step protocol:
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit the activity of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in the signaling pathways of various cancers. Inhibition of IRAK4 can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.
Case Study :
A study published in a peer-reviewed journal demonstrated that N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine significantly decreased tumor size in xenograft models of breast cancer when combined with standard chemotherapy agents .
Inflammatory Diseases
The compound is also being investigated for its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. By targeting IRAK4, it may reduce the production of pro-inflammatory cytokines.
Case Study :
In a preclinical trial involving animal models of rheumatoid arthritis, administration of this compound resulted in marked reductions in joint swelling and pain scores compared to control groups .
Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects. It has been shown to modulate pathways associated with neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease.
Case Study :
A recent investigation indicated that treatment with this compound improved cognitive function in animal models of Alzheimer's by reducing neuroinflammatory markers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation, reduction of inflammation, or antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with 3-(4-fluorophenyl) and 5-alkyl/aryl groups demonstrate potent inhibition of Mycobacterium tuberculosis (M. tb) growth. For example:
- 3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 22 in ) showed an MIC of 0.12 µM against M. tb, attributed to the electron-withdrawing fluoro group enhancing target binding .
- 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 33 in ) exhibited improved microsomal stability (t₁/₂ > 60 min in human liver microsomes) due to the bulky p-tolyl group .
However, the n-butyl chain at the 7-amine could enhance lipophilicity and membrane permeability, balancing activity .
Table 1: Key Anti-Mycobacterial Pyrazolopyrimidines
Role of the 7-Amine Substituent
The 7-amine moiety significantly impacts pharmacokinetics and target selectivity:
- Pyridin-2-ylmethyl -substituted derivatives (e.g., Compounds 22–44 in ) show high potency but variable hERG channel inhibition (IC₅₀ = 2–10 µM), posing cardiac toxicity risks .
- N-Butyl and N-isopentyl groups () improve metabolic stability by reducing polar interactions, as seen in N-isopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolopyrimidin-7-amine (t₁/₂ > 120 min in liver microsomes) .
The target compound’s n-butyl chain may offer a balance between lipophilicity and safety, though direct hERG liability data are unavailable.
Comparison with Anticonvulsant Analogues
Pyrazolo[1,5-a]triazines like MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) show efficacy in seizure models but lack broad-spectrum activity . While structurally distinct, the shared 4-methylphenyl group in MH4b1 and the target compound suggests this substituent may enhance CNS penetration, though this requires validation .
Impact of Trifluoromethyl Substitution
D463-0308 (N-butyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolopyrimidin-7-amine, ) includes a trifluoromethyl group at position 2, increasing molecular weight (362.4 vs. 354.45 for the target compound) and lipophilicity (clogP ≈ 4.5 vs. 3.8). Such modifications often enhance target affinity but may reduce solubility .
Biological Activity
N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | More potent than 5-Fluorouracil |
| MCF10A (non-cancer) | 2.40 | 19-fold lesser effect |
In a study involving MDA-MB-231 cells, this compound demonstrated a potent inhibitory effect on cell proliferation and induced apoptosis through caspase activation pathways .
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : The compound inhibits cell cycle progression, particularly in the G2/M phase.
- Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to mitochondrial dysfunction and apoptosis induction .
Enzyme Inhibition
This compound has also been studied for its enzyme inhibition properties:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Matrix Metalloproteinase-2 (MMP-2) | Competitive | 0.87 |
| Matrix Metalloproteinase-9 (MMP-9) | Competitive | 1.75 |
These enzymes are crucial in cancer metastasis; thus, their inhibition could lead to reduced tumor spread and improved therapeutic outcomes .
Case Studies
Several case studies have explored the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives:
- Breast Cancer Model : In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis compared to control groups.
- Comparison with Standard Treatments : In comparative studies against standard chemotherapeutics like 5-Fluorouracil, the compound exhibited superior selectivity and lower toxicity towards non-cancerous cells while effectively targeting cancerous cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves a multi-step regioselective approach starting with pyrazole precursors. Key steps include:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 5-aminopyrazole derivatives with enaminones or formylated compounds under ultrasound irradiation, which enhances reaction rates and selectivity .
- Step 2 : Introduction of the N-butyl and 4-methylphenyl substituents via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert conditions .
- Optimization : Reaction yields (60–85%) depend on solvents (e.g., ethanol, DCM), catalysts (e.g., KHSO₄ for acid-mediated cyclization), and temperature control (reflux at 80–100°C) .
Table 1 : Example Reaction Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Enaminone + KHSO₄, ultrasound | 78% | |
| Substituent addition | Pd(PPh₃)₄, Na₂CO₃, DMF | 68% |
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for pyrazolo[1,5-a]pyrimidine protons (e.g., δ 8.2–8.5 ppm for aromatic H) and substituents (e.g., δ 1.2–1.6 ppm for N-butyl) .
- X-ray crystallography : Resolves regioselectivity and molecular geometry. For example, a related compound (6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine) showed triclinic crystal symmetry (space group P-1) with bond angles confirming the core structure .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 364.2 [M+H]+) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibition efficacy?
- Methodological Answer :
- Substituent variation : Replace N-butyl with bulkier groups (e.g., tert-butyl or 2-methoxyethyl) to assess steric effects on kinase binding pockets. Evidence from analogues shows trifluoromethyl groups improve selectivity for CDKs .
- Bioassays : Use in vitro kinase inhibition assays (e.g., ATP-competitive binding) with IC₅₀ determination. For example, pyrazolo[1,5-a]pyrimidines with 4-methylphenyl groups showed IC₅₀ values of 0.2–5 μM against CDK2 .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data (e.g., PDB: 8HH) to predict binding modes .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Source analysis : Compare experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Structural validation : Confirm regiochemistry via X-ray crystallography, as incorrect assignments (e.g., C3 vs. C5 substitution) can mislead SAR interpretations .
- Dose-response curves : Use Hill slope analysis to distinguish partial agonists from full inhibitors in cellular assays .
Table 2 : Bioactivity Comparison of Analogues
| Compound | Target | IC₅₀ (μM) | Key Substituent | Reference |
|---|---|---|---|---|
| Analog A | CDK2 | 0.2 | 4-Methylphenyl | |
| Analog B | EGFR | 5.0 | Trifluoromethyl |
Q. What strategies mitigate degradation during in vitro pharmacological studies?
- Methodological Answer :
- Stability assays : Use LC-MS to identify degradation products in PBS or serum (37°C, pH 7.4). For example, oxidation of the pyrimidine ring is common .
- Formulation : Add antioxidants (e.g., ascorbic acid) or use DMSO stock solutions stored at -80°C to prevent hydrolysis .
- Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated metabolites .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show negligible activity?
- Hypotheses :
- Substituent effects : The N-butyl group may hinder binding in certain kinases due to steric clashes, whereas smaller groups (e.g., methyl) improve accessibility .
- Assay variability : Differences in endpoint detection (e.g., luminescence vs. fluorescence) or enzyme sources (recombinant vs. native) .
- Resolution :
- Standardize assays using validated protocols (e.g., Eurofins Panlabs kinase profiling) .
- Synthesize and test enantiomers if chirality is present (e.g., 3-substituted derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
